4-((4-phenylthiazol-2-yl)methyl)-N-(thiophen-2-yl)piperazine-1-carboxamide
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Overview
Description
4-((4-phenylthiazol-2-yl)methyl)-N-(thiophen-2-yl)piperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with a phenylthiazole and a thiophene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-phenylthiazol-2-yl)methyl)-N-(thiophen-2-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of the phenylthiazole moiety, which is then coupled with a piperazine derivative. The thiophene group is introduced in the final steps through a nucleophilic substitution reaction. Reaction conditions often include the use of polar aprotic solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-((4-phenylthiazol-2-yl)methyl)-N-(thiophen-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene and phenylthiazole rings can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using hydrogenation techniques, particularly at the piperazine ring.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to partially or fully hydrogenated derivatives.
Scientific Research Applications
4-((4-phenylthiazol-2-yl)methyl)-N-(thiophen-2-yl)piperazine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-((4-phenylthiazol-2-yl)methyl)-N-(thiophen-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-phenylthiazole derivatives: Compounds with similar thiazole structures but different substituents.
Thiophene-based compounds: Molecules featuring the thiophene ring with various functional groups.
Piperazine derivatives: Compounds with the piperazine core but different substituents.
Uniqueness
4-((4-phenylthiazol-2-yl)methyl)-N-(thiophen-2-yl)piperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
4-[(4-phenyl-1,3-thiazol-2-yl)methyl]-N-thiophen-2-ylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS2/c24-19(21-17-7-4-12-25-17)23-10-8-22(9-11-23)13-18-20-16(14-26-18)15-5-2-1-3-6-15/h1-7,12,14H,8-11,13H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPOXAPSDNSBCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CC=C3)C(=O)NC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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